Tetraethylene glycol
Overview
Description
Tetraethylene glycol (TEG) is a colorless to straw-colored liquid with a mild odor . It is an industrial solvent/chemical with a higher boiling point and lower volatility than the lower ethylene glycols . It is especially useful in polyester resins and as a plasticizer . TEG is also used as a chemical intermediate and as a solvent in the production of inks and dyes .
Synthesis Analysis
TEG can be synthesized through the transesterification of methyl 3-mercaptopropionate (MP-SH) with TEG and poly(ethylene glycol)s (PEG)s catalyzed by Candida antarctica Lipase B (CALB) without the use of solvent . The reactions proceed in a step-wise manner, first producing monothiols .
Molecular Structure Analysis
The molecular formula of TEG is C8H18O5 . Its structure includes ether and alcohol functional groups .
Chemical Reactions Analysis
TEG is a ether-alcohol derivative. The ether being relatively unreactive . Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals, nitrides, and strong reducing agents . They react with oxoacids and carboxylic acids to form esters plus water .
Physical And Chemical Properties Analysis
TEG is a transparent, colorless, odorless, low volatility, hygroscopic liquid soluble in ethyl alcohol and very soluble in water . It has a molecular weight of 194.23 g/mol .
Scientific Research Applications
1. Synthesis of Mono- and Dithiols via Enzyme Catalysis
- Application Summary: TEG is used in the transesterification of methyl 3-mercaptopropionate (MP-SH) with TEG and poly (ethylene glycol)s (PEG)s. This process is catalyzed by Candida antarctica Lipase B (CALB) without the use of solvent (in bulk) .
- Methods of Application: The progress of the reactions was monitored by 1 H-NMR spectroscopy. The reactions proceeded in a step-wise manner, first producing monothiols. TEG-monothiol was obtained in 15 min, while conversion to dithiol took 8 h .
- Results or Outcomes: Enzyme catalysis was found to be a powerful tool to effectively synthesize thiol-functionalized TEGs and PEGs .
2. Molecular Dynamics Study of Polyethylene Glycol with Water Impurities
- Application Summary: TEG is used in the study of the effect of added water impurities up to a weight fraction of 0.020, which covers the typical range of water impurities due to water absorption from the atmosphere .
- Methods of Application: Each system was simulated a total of four times using different combinations of two force fields for the water (SPC/E and TIP4P/2005) and two force fields for the PEG and oligomer (OPLS-AA and modified OPLS-AA) .
- Results or Outcomes: The added water reduces oligomer hydrogen bonding interactions overall as it competes and forms hydrogen bonds with the oligomers. The loss of intramolecular oligomer hydrogen bonding is in part compensated by oligomers switching from inter- to intramolecular hydrogen bonding .
3. Solvent for Water-Insoluble Compounds
- Application Summary: TEG is used as a solvent to dissolve water-insoluble compounds .
- Methods of Application: The specific methods of application can vary depending on the compound being dissolved. Typically, the water-insoluble compound is mixed with TEG until it dissolves .
- Results or Outcomes: The use of TEG as a solvent allows for the manipulation and study of water-insoluble compounds that would otherwise be difficult to handle .
4. Stationary Phase of Silica Gel
- Application Summary: TEG is used to modify a stationary phase of silica gel via the glycidoxypropyltrimethoxysilane (GPTMS) reaction pathway .
- Methods of Application: The modifications of silica-tetraethylene glycol involve a sol-gel process by a specific molecular interaction or covalent bonds between silanol groups on the silica .
- Results or Outcomes: The modification of the silica gel with TEG changes its properties, potentially making it more suitable for certain applications .
5. Solvent for Water-Insoluble Compounds
- Application Summary: TEG is used as a solvent to dissolve water-insoluble compounds .
- Methods of Application: The specific methods of application can vary depending on the compound being dissolved. Typically, the water-insoluble compound is mixed with TEG until it dissolves .
- Results or Outcomes: The use of TEG as a solvent allows for the manipulation and study of water-insoluble compounds that would otherwise be difficult to handle .
6. Natural Gas Desiccant
- Application Summary: TEG is employed as a natural gas desiccant .
- Methods of Application: In natural gas processing, TEG is commonly used in dehydration units to remove water from natural gas in order to prevent the formation of gas hydrates and corrosion in pipelines .
- Results or Outcomes: The use of TEG in this application helps to ensure the safe and efficient transport of natural gas .
Future Directions
properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHCKJMYHZGTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5 | |
Record name | TETRAETHYLENE GLYCOL | |
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DSSTOX Substance ID |
DTXSID9026922 | |
Record name | Tetraethylene glycol | |
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Molecular Weight |
194.23 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB] | |
Record name | TETRAETHYLENE GLYCOL | |
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Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
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Boiling Point |
621 °F at 760 mmHg (USCG, 1999), 327.3 °C | |
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Flash Point |
360 °F (USCG, 1999), 360 °F (182 °C) (Open cup) | |
Record name | TETRAETHYLENE GLYCOL | |
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Solubility |
Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol | |
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Density |
1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C | |
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Vapor Pressure |
4.65X10-5 mm Hg at 26 °C | |
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Product Name |
Tetraethylene glycol | |
Color/Form |
Liquid, Colorless liquid, Colorless to straw-colored liquid | |
CAS RN |
112-60-7, 157299-02-0, 127821-00-5 | |
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Melting Point |
24.8 °F (USCG, 1999), -9.4 °C | |
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Retrosynthesis Analysis
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